molecular formula C38H46ClN3O4 B2386281 (2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride CAS No. 1032678-42-4

(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride

Cat. No. B2386281
CAS RN: 1032678-42-4
M. Wt: 644.25
InChI Key: LDRZLRMHMHSRGI-FPGHOGNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride is a useful research compound. Its molecular formula is C38H46ClN3O4 and its molecular weight is 644.25. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Opening Reactions and Synthesis of Complex Molecules

Research into the behavior of similar complex molecules like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has shown that these compounds can undergo ring-opening reactions with cyclic secondary amines. This leads to the formation of various cyclic products, demonstrating the potential of similar compounds in synthesizing complex molecular structures (Šafár̆ et al., 2000).

Structural Studies and Crystallography

The synthesis and crystallography of related compounds, such as Chlorido(dimethyl 2,2'-bipyridine-4,4'-dicarboxylate-κ2N,N')(η5-pentamethylcyclopentadienyl)rhodium(III) chloride 1-hydroxypyrrolidine-2,5-dione disolvate, have been reported. These studies reveal the complex structures that can be achieved with these types of compounds, which can be instrumental in understanding molecular interactions and designing novel materials (Sivanesan et al., 2013).

Application in Monoclonal Antibody Production

A derivative of 2,5-Dioxopyrrolidin-1-yl, specifically 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests potential applications in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).

Exploration of Chemical Reactions and Molecular Transformations

Several studies have focused on the reactions and transformations of similar molecular structures. These investigations help in understanding the reactivity and potential applications of these compounds in various fields, such as organic synthesis and materials science. For instance, the study on reactions of an osmium(IV) complex with allenedienes highlights the versatility and reactivity of these compounds (Collado et al., 2012).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N3O4.ClH/c1-37(2)28-18-13-15-20-30(28)39(5)32(37)22-10-9-11-23-33-38(3,4)29-19-14-16-21-31(29)40(33)27-17-8-6-7-12-24-36(44)45-41-34(42)25-26-35(41)43;/h9-11,13-16,18-23H,6-8,12,17,24-27H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOTYHJFDNJMLS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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